1,2-Dichloro-1,1,2,3,3-pentafluoropropane

Description

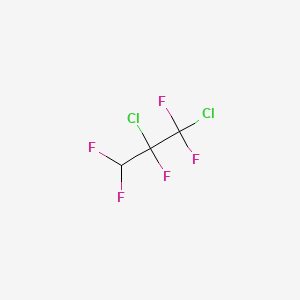

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-1,1,2,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F5/c4-2(8,1(6)7)3(5,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSQRBLILFKERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F5 | |

| Record name | 1,2-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042026 | |

| Record name | 1,2-Dichloro-1,1,2,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dichloro-1,1,2,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable. | |

| Record name | 1,2-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

422-44-6 | |

| Record name | 1,2-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloro-1,1,2,3,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC-225bb | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro-1,1,2,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV9W4A71T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Pathways for Dichloropentafluoropropanes

Catalytic Synthesis Approaches

Catalytic methods are central to the efficient and selective synthesis of dichloropentafluoropropanes. These approaches primarily involve addition reactions to unsaturated fluorinated precursors and the use of specialized catalysts to control isomer formation.

Addition Reactions to Unsaturated Fluorinated Precursors

The synthesis of dichloropentafluoropropanes, including the target compound 1,2-dichloro-1,1,2,3,3-pentafluoropropane, can be achieved through the addition of dichlorofluoromethane (B1207983) (CHClF₂) to tetrafluoroethylene (B6358150) (C₂F₄). This reaction typically yields a mixture of dichloropentafluoropropane isomers, namely CF₃CF₂CHCl₂ (HCFC-225ca) and CCl₂FCF₂CHF₂ (HCFC-225cb). The catalytic process facilitates the formation of these compounds under controlled conditions.

Role of Partially Fluorinated Metal Oxide Catalysts in Isomer Selectivity

Partially fluorinated metal oxides have demonstrated significant catalytic activity in the reaction between dichlorofluoromethane and tetrafluoroethylene. researchgate.net Metal oxides such as titanium dioxide (TiO₂), zirconium oxide (ZrO₂), hafnium oxide (HfO₂), and aluminum oxide (Al₂O₃) become active catalysts when treated with elemental fluorine or dichlorodifluoromethane. researchgate.net

The degree of fluorination of the metal oxide catalyst plays a crucial role in determining the isomeric selectivity of the dichloropentafluoropropane products. Research has shown that in the case of a TiO₂ catalyst, a higher fluorine content leads to a greater selectivity for the CCl₂FCF₂CHF₂ isomer. researchgate.net This is attributed to the changes in the catalyst's surface chemistry and Lewis acidity upon fluorination. The fluorine-activated TiO₂ catalyst is a composite of TiO₂ and partially fluorinated TiO₂, including species like TiOF₂. researchgate.net

| Catalyst | Fluorine Content (wt%) | Selectivity for CCl₂FCF₂CHF₂ (%) | Selectivity for CF₃CF₂CHCl₂ (%) |

|---|---|---|---|

| Untreated TiO₂ | 0 | Low | High |

| Fluorine-Treated TiO₂ | Increased | High | Low |

Evolution of Fluorination Chemistry: From Traditional to Green Methods

The field of fluorination chemistry has undergone a significant transformation, moving away from hazardous traditional methods towards more sustainable and safer "green" approaches. dovepress.comcas.cnnumberanalytics.com

Traditional fluorination techniques often employed highly toxic and corrosive reagents such as elemental fluorine (F₂) and hydrogen fluoride (B91410) (HF). numberanalytics.comnumberanalytics.com The Swarts reaction, for instance, utilizes antimony trifluoride (SbF₃) and generates a substantial amount of hydrochloric acid (HCl) as a byproduct. cas.cn Another classic method, the Balz–Schiemann reaction, is used for aromatic fluorination but has limitations. dovepress.com The Simons electrofluorination process was an improvement over using F₂ gas directly, but still presented challenges. cas.cn These older methods are often characterized by harsh reaction conditions, low atom economy, and the generation of significant hazardous waste. dovepress.comcas.cn

The evolution towards greener fluorination chemistry is marked by the development of safer, more selective, and environmentally benign reagents and methods. dovepress.comnumberanalytics.com Modern approaches focus on using reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor, which are more stable and easier to handle. numberanalytics.comnumberanalytics.com The development of transition-metal-catalyzed fluorination reactions has also been a significant advancement, allowing for reactions under milder conditions. dovepress.com Furthermore, innovative techniques such as electrochemical and photochemical fluorination are emerging as sustainable alternatives that reduce the reliance on hazardous chemical reagents. numberanalytics.comnumberanalytics.com The use of water as a solvent in fluorination reactions represents a significant step forward in making these processes more environmentally friendly. rsc.org

| Method | Typical Reagents | Reaction Conditions | Key Drawbacks/Advantages |

|---|---|---|---|

| Traditional Methods | |||

| Swarts Reaction | SbF₃, HF | Often harsh | Hazardous reagents, significant HCl byproduct. cas.cn |

| Direct Fluorination | F₂ gas | Highly reactive, requires specialized equipment | Extremely hazardous and difficult to control. numberanalytics.com |

| Green Methods | |||

| Electrophilic Fluorination | Selectfluor, NFSI | Often milder conditions | Safer, more selective reagents. numberanalytics.com |

| Electrochemical Fluorination | Electric current, fluoride source | Mild conditions | Avoids hazardous fluorinating agents, reduces waste. numberanalytics.comnumberanalytics.com |

| Aqueous Fluorination | Various, in water | Environmentally friendly solvent | Reduces use of volatile organic compounds. rsc.org |

Green Chemistry Principles in the Synthesis of Halogenated Propane (B168953) Derivatives

The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. The synthesis of halogenated propane derivatives, including this compound, can be significantly improved by applying these principles.

Key principles relevant to this synthesis include:

Prevention of Waste: Designing synthetic routes that minimize the generation of byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. Catalysts are often more selective, leading to fewer side products.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or conducting reactions under solvent-free conditions. researchgate.net

| Green Chemistry Principle | Application in Halogenated Propane Synthesis | Example/Benefit |

|---|---|---|

| Catalysis | Use of metal oxide catalysts for addition and isomerization reactions. | Reduces the need for stoichiometric reagents and can improve selectivity, minimizing waste. |

| Safer Solvents | Exploring aqueous media or solvent-free conditions for fluorination reactions. | Reduces pollution from volatile organic compounds (VOCs). researchgate.net |

| Atom Economy | Addition reactions inherently have a high atom economy as all atoms of the reactants are incorporated into the product. | Maximizes the efficiency of material use. |

| Less Hazardous Chemical Synthesis | Replacing hazardous reagents like F₂ and HF with safer alternatives like Selectfluor or NFSI. | Improves worker safety and reduces environmental contamination. numberanalytics.comnumberanalytics.com |

Chemical Reactivity, Transformation Mechanisms, and Atmospheric Fate

Gas-Phase Degradation Pathways

The atmospheric persistence of dichloropentafluoropropanes is primarily determined by their breakdown in the troposphere and stratosphere.

The principal mechanism for the atmospheric removal of 1,2-dichloro-1,1,2,3,3-pentafluoropropane from the troposphere is its reaction with photochemically generated hydroxyl (OH) radicals. This degradation process is initiated by the abstraction of the sole hydrogen atom from the molecule. This reaction is the dominant loss process for most hydrochlorofluorocarbons (HCFCs) in the troposphere. The reaction transforms the parent compound into a haloalkyl radical, which then participates in a series of rapid subsequent reactions, ultimately leading to the formation of more stable, oxidized products.

The general degradation pathway for HCFCs begins with this initial H-atom abstraction, followed by the addition of molecular oxygen (O₂) to form a peroxy radical (RO₂). This peroxy radical can then react with nitric oxide (NO) to form an alkoxy radical (RO), which may undergo further decomposition or reaction.

Reaction Kinetics and Atmospheric Lifetimes of Dichloropentafluoropropanes

The rate of reaction with OH radicals and the atmospheric lifetime are critical parameters for assessing the environmental impact of dichloropentafluoropropanes, including their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). The atmospheric lifetime of a compound is the time it takes for its concentration to be reduced to 1/e (about 37%) of its original amount.

For HCFC-225ca, the reaction rate with OH radicals results in a tropospheric lifetime of approximately 2.0 years and a total atmospheric lifetime of about 1.9 years. fluorine1.runoaa.gov Its isomer, 1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb), has a longer estimated atmospheric half-life of 4.9 years, indicating a slower reaction rate with OH radicals. wikipedia.org These lifetimes are significantly shorter than those of the chlorofluorocarbons (CFCs) they were designed to replace, allowing for a greater portion of them to be destroyed in the troposphere before reaching the stratosphere. fluorine1.ru

Atmospheric Lifetimes and OH Reaction Rate Constants for Dichloropentafluoropropane Isomers

| Compound | Chemical Formula | Tropospheric Lifetime (years) | Total Atmospheric Lifetime (years) | OH Reaction Rate Constant (k at 298 K) (cm³/molecule·s) |

|---|---|---|---|---|

| This compound (HCFC-225ca) | CHCl₂CF₂CF₃ | 2.0 | 1.9 | 1.05 x 10⁻¹⁴ |

| 1,3-Dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) | CClF₂CF₂CHClF | 6.2 | 5.8 | 3.5 x 10⁻¹⁵ |

Intrinsic Chemical Reactivity and Decomposition Mechanisms

Beyond its atmospheric fate, the intrinsic chemical reactivity of this compound determines its compatibility with various materials and its behavior under industrial conditions.

Dichloropentafluoropropanes are generally chemically inert under many conditions. noaa.govchemicalbook.comnoaa.gov However, they can react violently with strong reducing agents, such as very active metals (e.g., powdered aluminum, zinc, magnesium). noaa.govnoaa.govnih.gov These reactions can be hazardous and are a key consideration in the handling and storage of the compound. The reaction with active metals can lead to dehalogenation of the molecule. For instance, similar halogenated alkanes have been shown to react with zero-valent metals like iron and zinc, resulting in reductive dechlorination where chlorine atoms are replaced by hydrogen or coupling reactions occur. dss.go.th

At elevated temperatures, this compound can undergo thermal decomposition. noaa.govnih.gov While specific decomposition temperatures for this compound are not widely documented, it is known that under extremes of temperature, it can break down, potentially forming toxic and corrosive gases. noaa.govwikipedia.org The thermal decomposition of other, similar fluorinated and chlorinated hydrocarbons can result in the formation of compounds such as hydrogen fluoride (B91410) (HF), hydrogen chloride (HCl), and carbonyl halides like carbonyl fluoride (COF₂). ecetoc.org For example, the pyrolysis of a related compound, 1,1,2-trifluoro-1,2-dichloroethane, at temperatures between 973–1123 K, yields a variety of smaller fluorinated and chlorinated compounds, indicating that complex fragmentation and recombination reactions occur. fluorine1.rufluorine1.ru Therefore, heating dichloropentafluoropropanes, especially in the presence of other reactive materials, should be avoided to prevent the release of hazardous decomposition products.

Isomer-Specific Reactivity and Transformation Profiles

This compound exists as two primary isomers: HCFC-225ca (CF₃CF₂CHCl₂) and HCFC-225cb (CF₂ClCF₂CHClF). researchgate.net The structural differences between these isomers lead to significant variations in their reactivity, particularly with the hydroxyl radical, which in turn affects their atmospheric lifetimes and environmental impact. researchgate.netnoaa.gov

The reaction with •OH radicals is the dominant degradation pathway for both isomers, but the rate at which this reaction occurs differs. researchgate.net This difference is attributed to the varying bond strengths of the C-H bond in each isomer, influenced by the surrounding halogen atoms.

Studies have measured the rate constants for the gas-phase reactions of the •OH radical with both HCFC-225ca and HCFC-225cb over various temperatures. researchgate.net The Arrhenius expressions derived from these kinetic data quantify the temperature dependence of these reaction rates.

Table 1: Reaction Rate Constants and Arrhenius Expressions for HCFC-225 Isomers with •OH Radical

| Isomer | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (years) |

|---|---|---|

| HCFC-225ca | (1.92 ± 0.52) × 10⁻¹² exp(−1290 ± 90/T) | 1.9 |

| HCFC-225cb | (6.75 ± 3.70) × 10⁻¹³ exp(−1300 ± 180/T) | 5.8 |

Data sourced from scientific literature. researchgate.netnoaa.gov

The data clearly indicate that HCFC-225ca reacts more rapidly with the hydroxyl radical than HCFC-225cb. This faster reaction rate results in a shorter atmospheric lifetime for HCFC-225ca (approximately 1.9 years) compared to HCFC-225cb (approximately 5.8 years). researchgate.netnoaa.gov

The transformation profiles of the isomers also differ following the initial radical formation. The degradation of HCFC-225ca (CF₃CF₂CHCl₂) leads to the formation of the CF₃CF₂C(O)Cl carbonyl compound. acs.org Similarly, the atmospheric oxidation of HCFC-225cb (CF₂ClCF₂CHClF) results in the corresponding C₃ carbonyl compound, CF₂ClCF₂C(O)F. acs.org These products are the result of the specific bond cleavages and rearrangements that occur in the intermediate alkoxy radicals formed from each isomer. The differing structures of the initial isomers thus dictate the specific nature of the final, stable degradation products released into the environment.

Analytical Methodologies for Characterization and Detection

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for elucidating the molecular structure of 1,2-Dichloro-1,1,2,3,3-pentafluoropropane. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals the arrangement of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of fluorinated compounds like this compound. The presence of the ¹⁹F isotope, which has a nuclear spin of ½ and a natural abundance of 100%, makes it highly suitable for NMR analysis.

The ¹⁹F NMR spectrum provides information on the different fluorine environments within the molecule. The chemical shifts are highly sensitive to the local electronic environment, allowing chemists to distinguish between the non-equivalent fluorine atoms in the -CF₂- and -CF₃ groups. Furthermore, spin-spin coupling between adjacent fluorine nuclei, and between fluorine and hydrogen nuclei (¹H-¹⁹F coupling), provides valuable data on the connectivity of the molecule. For this compound, ¹H NMR would show a signal for the single hydrogen atom, and its coupling to adjacent fluorine atoms would confirm its position. While specific spectral parameters for this compound are found in specialized databases, NMR analysis has been instrumental in confirming its structure in various chemical studies. pnas.orggoogle.com

Table 1: General Principles of NMR for this compound Analysis

| Parameter | Information Provided | Relevance to HCFC-225ca |

|---|---|---|

| ¹⁹F Chemical Shift (δ) | Identifies distinct fluorine environments. | Distinguishes between CF₃ and CF₂ groups. |

| ¹H Chemical Shift (δ) | Identifies the hydrogen environment. | Confirms the location of the single CHCl₂ proton. |

| Spin-Spin Coupling (J) | Reveals connectivity between nuclei. | JFF and JHF coupling constants confirm the molecular backbone. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum is characterized by strong absorption bands corresponding to the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds.

Studies have measured the infrared absorption cross-sections for HCFC-225ca, identifying distinct absorption regions in the atmospheric window. nasa.govnasa.gov The C-F stretching vibrations typically give rise to very strong and complex absorptions in the 1000-1400 cm⁻¹ region. The C-Cl stretching vibrations are found at lower wavenumbers, generally in the 600-850 cm⁻¹ range. The complexity of the spectrum is increased because compounds like HCFC-225ca can exist as multiple rotational isomers (conformers), each with its own unique vibrational spectrum. copernicus.orgsmolecule.com

Table 2: Key Infrared Absorption Regions for HCFC-225ca

| Wavenumber Range (cm⁻¹) | Associated Bond Vibration | Reference |

|---|---|---|

| 1010–1420 | C-F Stretching |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for identifying and quantifying volatile compounds like this compound. researchgate.net

In the mass spectrometer, molecules are ionized, typically resulting in a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The molecular weight of this compound is 202.94 g/mol . smolecule.comnih.gov The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The resulting fragmentation pattern is a unique fingerprint that aids in structural confirmation.

For this compound, common fragmentation pathways would include the loss of a chlorine atom (M-35 or M-37) or cleavage of carbon-carbon bonds, leading to fragments such as [CF₃]⁺, [C₂F₂Cl]⁺, or [CHCl₂]⁺. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments, further aiding in their identification.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, such as commercial solvent blends or environmental samples, before its detection and quantification.

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like HCFC-225ca. google.com The separation is based on the differential partitioning of analytes between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column.

For the analysis of HCFC-225ca, a common approach involves a "purge and trap" sample introduction method, where the volatile compound is purged from a sample matrix with an inert gas, trapped on an adsorbent, and then thermally desorbed into the GC system. pnnl.gov This pre-concentration step allows for the detection of trace amounts of the compound. High-resolution capillary columns are used to achieve separation from other volatile halocarbons and, importantly, from its isomers (e.g., HCFC-225cb). vurup.sk The choice of stationary phase is critical for resolving closely related isomers. mdpi.com Detection is often performed using an electron capture detector (ECD), which is highly sensitive to halogenated compounds, or a mass spectrometer (MS). pnnl.gov

Table 3: Typical Gas Chromatography System Parameters for Halocarbon Analysis

| Parameter | Description/Value | Purpose |

|---|---|---|

| Sample Introduction | Purge and Trap | Pre-concentrates volatile analytes from samples. |

| Column | Capillary Column (e.g., DB-624, SPB-1) | Separates individual compounds based on boiling point and polarity. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Oven Program | Temperature gradient (e.g., 40°C to 250°C) | Optimizes separation of compounds with different volatilities. |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | Provides sensitive and selective detection of halogenated compounds. |

For highly sensitive and selective quantification, especially in complex matrices where background interference is a concern, tandem mass spectrometry (GC-MS/MS) is employed. One of the most powerful modes of GC-MS/MS is Multiple Reaction Monitoring (MRM).

In an MRM experiment, the first mass spectrometer (Q1) is set to isolate a specific ion (the precursor ion) that is characteristic of the target analyte, such as the molecular ion of HCFC-225ca. This isolated ion is then passed into a collision cell (Q2), where it is fragmented by collision with an inert gas. The second mass spectrometer (Q3) is then set to monitor for a specific, characteristic fragment ion (the product ion). This two-stage filtering process (Q1 -> Q3) is highly specific and significantly reduces chemical noise, resulting in very low detection limits and high confidence in analyte identification. While specific MRM transitions for HCFC-225ca are developed on a per-instrument basis, the technique has been successfully applied to the analysis of its isomers, demonstrating its utility for this class of compounds. shimadzu.com

Strategies for Isomer Differentiation and Purity Assessment

The accurate characterization of this compound (HCFC-225ca) and the determination of its purity are critically dependent on analytical methodologies capable of distinguishing it from its structural isomers. Commercial dichloropentafluoropropane is often a mixture of isomers, primarily HCFC-225ca and 1,3-Dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb). wikipedia.organalytice.com The differentiation and quantification of these isomers are essential for quality control and for understanding the environmental and chemical properties of the technical product. Analytical strategies largely rely on chromatographic and spectroscopic techniques that can exploit the subtle differences in the physical and chemical properties of the isomers.

The primary analytical technique for the separation and quantification of dichloropentafluoropropane isomers is Gas Chromatography (GC). analytice.com The effectiveness of GC in separating these isomers is based on the differences in their boiling points and their interactions with the stationary phase of the GC column. High-resolution capillary columns with various stationary phases are employed to achieve baseline separation of HCFC-225ca, HCFC-225cb, and other potential isomers or impurities.

When coupled with a Mass Spectrometer (MS), Gas Chromatography (GC-MS) becomes a powerful tool for both the separation and definitive identification of each isomer. analytice.comeurofins.com As the separated isomers elute from the GC column, they are ionized in the mass spectrometer, and the resulting mass spectra provide a unique fragmentation pattern, or "fingerprint," for each molecule. Although the isomers have the same molecular weight, their different structures lead to distinct fragmentation patterns, allowing for unambiguous identification. The concentration of each isomer can then be determined by comparing the peak area of the analyte to that of a calibration standard. eurofins.com

For purity assessment, GC-MS analysis is crucial for identifying and quantifying not only isomeric impurities but also any other contaminants that may be present from the manufacturing process or degradation. epa.gov This is particularly important in the context of refrigerant reclamation, where recovered hydrochlorofluorocarbons (HCFCs) must be analyzed to ensure they meet purity standards before they can be reused. epa.gov

While GC-MS is the most common method, other spectroscopic techniques can also aid in isomer differentiation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is highly sensitive to the local chemical environment of fluorine atoms. Since the isomers of dichloropentafluoropropane have different arrangements of fluorine atoms, their ¹⁹F NMR spectra will exhibit distinct chemical shifts and coupling constants, providing detailed structural information that can be used for identification and differentiation.

The following table summarizes the key analytical methodologies used for the isomer differentiation and purity assessment of this compound.

| Analytical Technique | Principle of Operation | Application in Isomer Differentiation & Purity Assessment | Key Findings/Capabilities |

| Gas Chromatography (GC) | Separation of volatile compounds based on their differential partitioning between a mobile gas phase and a stationary phase. | Physically separates HCFC-225ca from its isomers (e.g., HCFC-225cb) and other impurities based on differences in boiling points and polarity. | Achieves high-resolution separation of closely related isomers, allowing for their individual quantification. |

| Mass Spectrometry (MS) | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. | Provides mass spectra with unique fragmentation patterns for each isomer, enabling positive identification after GC separation. analytice.com | Confirms the identity of eluting peaks from the GC. The fragmentation pattern serves as a molecular fingerprint. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F NMR) | Exploits the magnetic properties of atomic nuclei (specifically ¹⁹F) to provide detailed information about the structure and chemical environment of a molecule. | Differentiates isomers based on the distinct chemical shifts and spin-spin coupling patterns of the fluorine atoms in each unique structural arrangement. | Offers unambiguous structural elucidation, complementing data from GC-MS. Highly sensitive to the specific location of fluorine atoms. nih.gov |

Theoretical and Computational Investigations of 1,2 Dichloro 1,1,2,3,3 Pentafluoropropane

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These calculations, typically employing methods like Density Functional Theory (DFT), can provide detailed information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry. For halogenated propanes, the presence of multiple conformers (different spatial arrangements of atoms arising from rotation around single bonds) is common, and quantum chemical calculations can determine the relative energies of these conformers to identify the most stable structures. arcjournals.org

Table 1: Calculated Properties of Dichloropentafluoropropane Isomers

| Property | 1,1-Dichloro-1,2,2,3,3-pentafluoropropane (HCFC-225bb) | 1,3-Dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb) | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (B156229) (HCFC-225ca) |

|---|---|---|---|

| Molecular Weight | 202.94 g/mol | 202.94 g/mol | 202.94 g/mol |

| XLogP3-AA | 3.3 | 3.3 | 3.4 |

| Hydrogen Bond Donor Count | 0 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 5 | 5 | 5 |

| Rotatable Bond Count | 1 | 1 | 1 |

Note: Data obtained from PubChem for isomeric forms of dichloropentafluoropropane. Specific computational studies for 1,2-dichloro-1,1,2,3,3-pentafluoropropane were not available in the reviewed literature.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This information is vital for understanding the mechanisms and kinetics of reactions involving this compound.

A primary degradation pathway for hydrochlorofluorocarbons (HCFCs) in the atmosphere is their reaction with the hydroxyl (OH) radical. researchgate.netnoaa.govnoaa.gov Computational studies on other HCFCs have shown that this reaction typically proceeds via hydrogen abstraction, where the OH radical removes the hydrogen atom from the HCFC molecule. rsc.org The resulting haloalkyl radical then undergoes further reactions, often with molecular oxygen, leading to its eventual breakdown. researchgate.netresearchgate.net For this compound, the reaction with the OH radical would be a key initial step in its atmospheric degradation.

Another potential reaction mechanism for halogenated alkanes is dehydrohalogenation, the elimination of a hydrogen and a halogen atom from adjacent carbon atoms. mdpi.com Computational studies can predict the favorability of such elimination reactions by calculating the reaction energies and activation barriers. The specific arrangement of chlorine and fluorine atoms in this compound will influence the regioselectivity and stereoselectivity of these reactions. scm.comyoutube.com

Atmospheric Photochemistry and Excited State Dynamics Simulations

The atmospheric fate of many halogenated compounds is also determined by their interaction with solar radiation. Photochemistry involves the absorption of light, which can lead to the excitation of a molecule to a higher electronic state. barbatti.org This excited state can then undergo various processes, including bond cleavage (photodissociation), isomerization, or relaxation back to the ground state.

For HCFCs, the absorption of ultraviolet (UV) radiation can lead to the cleavage of a carbon-chlorine (C-Cl) bond, which is typically the weakest bond in the molecule. studymind.co.uk This process releases a chlorine radical (Cl•), which can then participate in catalytic cycles that lead to the depletion of the ozone layer. youtube.com

Computational simulations of excited state dynamics can provide a detailed picture of these photochemical processes. mdpi.com Methods such as Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the absorption spectrum of a molecule, predicting the wavelengths of light it is likely to absorb. barbatti.org Nonadiabatic molecular dynamics simulations can then be used to follow the trajectory of the molecule in its excited state, revealing the timescales and pathways of different photochemical events. acs.org While specific excited state dynamics simulations for this compound are not available in the reviewed literature, studies on other HCFCs have demonstrated the utility of these methods in understanding their complex photochemistry. barbatti.org

Structure-Reactivity Relationships and Predictive Modeling for Halogenated Compounds

Quantitative Structure-Activity Relationships (QSAR) and other predictive modeling techniques are valuable tools for estimating the properties and behavior of chemicals based on their molecular structure. researchgate.net For halogenated compounds, QSAR models have been developed to predict a range of properties, including toxicity, biodegradability, and atmospheric lifetime. researchgate.netnih.gov

These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and electronic properties. aimspress.com These descriptors can be derived from quantum chemical calculations and can include parameters related to the molecule's size, shape, and electronic character. researchgate.net

For HCFCs, a key property that can be predicted using structure-activity relationships is the rate constant for their reaction with the OH radical. copernicus.org This rate constant is a primary determinant of the atmospheric lifetime of an HCFC. nih.govnoaa.govnoaa.govsemanticscholar.org By correlating the reaction rate constants of a series of HCFCs with their structural and electronic properties, it is possible to develop a model that can predict the rate constant, and thus the atmospheric lifetime, of other HCFCs, including this compound. copernicus.org These predictive models are crucial for assessing the environmental impact of new and existing halogenated compounds. nih.govresearchgate.net

Advanced Applications in Specialized Chemical Systems

Role as a Specialty Solvent in Precision Cleaning and Industrial Processes

Historically, certain isomers of dichloropentafluoropropane, particularly a mixture of 3,3-dichloro-1,1,1,2,2-pentafluoropropane (B156229) (HCFC-225ca) and 1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb), marketed as AK-225, were prominent as specialty solvents. This mixture was valued as a precision cleaning agent in high-stakes industries like aerospace and electronics. smolecule.comwikipedia.org It served as an interim replacement for ozone-depleting substances with higher impact, such as CFC-113. smolecule.comwikipedia.org Its effectiveness in removing contaminants without leaving residues made it suitable for cleaning sensitive equipment, including oxygen systems in the aerospace sector. smolecule.comwikipedia.org

The utility of these compounds as solvents stems from their favorable properties, including low surface tension, low viscosity, and non-flammability. diversifiedcpc.com These characteristics allow them to penetrate tight spaces and effectively dissolve oils, greases, and other contaminants without posing a fire risk.

However, it is crucial to note that dichloropentafluoropropanes are classified as hydrochlorofluorocarbons (HCFCs). ontosight.ai As such, they contribute to the depletion of the ozone layer and have been subject to phase-out schedules under the Montreal Protocol. ontosight.aitechspray.com Beginning January 1, 2015, the use of HCFC-225 as a precision solvent was banned in many applications to comply with these international environmental regulations. techspray.com

| Property | Value | Significance in Precision Cleaning |

|---|---|---|

| Physical State | Colorless liquid haz-map.comhaz-map.com | Ease of use and application in liquid cleaning processes. |

| Flammability | Non-flammable ontosight.ainih.govnih.govnih.govnih.gov | Enhances safety in industrial environments where flammable solvents pose a risk. |

| Solubility | Slightly soluble in water nih.govnih.govnih.govnih.govchemicalbook.comchemicalbook.com | Effective for removing non-polar contaminants like oils and greases. |

| Chemical Inertness | Inert in many situations, but can react with strong reducing agents and oxidizers at extreme temperatures. nih.govnih.govnih.govchemicalbook.comchemicalbook.com | Ensures compatibility with a wide range of materials being cleaned, preventing damage to sensitive components. |

Utilization as an Intermediate in the Synthesis of Other Fluorinated Chemicals

Beyond their direct application as solvents, dichloropentafluoropropanes serve as valuable intermediates in the synthesis of other fluorinated compounds. The presence of both chlorine and fluorine atoms in their structure allows for a variety of chemical transformations. For instance, an isomer of the subject compound, 2,3-dichloro-1,1,1,2,3-pentafluoropropane (B3352117) (HCFC-225ba), is used as an intermediate in the production of fluoropolymers and other fluorinated gases. ontosight.ai

Fluorinated compounds are of significant interest in materials science and the chemical industry due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability and chemical resistance. core.ac.uk By using dichloropentafluoropropanes as building blocks, chemists can introduce fluorine into larger molecules to create specialized materials.

Research has also explored the isomerization of different dichloropentafluoropropane isomers. For example, processes have been developed to convert HCFC-225cb to HCFC-225ca, indicating that these compounds can be chemically manipulated to yield specific desired isomers for further reactions. google.com This ability to interconvert isomers is crucial for synthetic pathways where a particular molecular geometry is required.

Research Chemical Applications in Laboratory Settings

In laboratory settings, 1,2-dichloro-1,1,2,3,3-pentafluoropropane and its isomers are utilized as research chemicals. Their availability from various chemical suppliers indicates their use in small-scale, non-industrial research and development activities. scbt.comchemicalregister.com For example, the safety data sheet for 1,3-dichloro-1,1,2,2,3-pentafluoropropane specifies its use for "R&D use only" and not for medicinal, household, or other applications. chemicalbook.com

Researchers may use these compounds to investigate the properties and reactivity of halogenated hydrocarbons or as starting materials for the laboratory-scale synthesis of novel molecules. The specific arrangement of chlorine and fluorine atoms on the propane (B168953) backbone provides a platform for studying reaction mechanisms and developing new synthetic methodologies in organofluorine chemistry.

| Isomer Name | Common Name/Abbreviation | CAS Number |

|---|---|---|

| This compound | - | Not explicitly found |

| 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | HCFC-225ca | 422-56-0 ontosight.ai |

| 1,3-Dichloro-1,1,2,2,3-pentafluoropropane | HCFC-225cb | 507-55-1 wikipedia.org |

| 1,2-Dichloro-1,1,3,3,3-pentafluoropropane | - | 431-86-7 chemicalbook.com |

| 1,1-Dichloro-1,2,3,3,3-pentafluoropropane | HCFC-225eb | 111512-56-2 nih.gov |

| 2,3-Dichloro-1,1,1,2,3-pentafluoropropane | HCFC-225ba | Not explicitly found |

| 2,2-Dichloro-1,1,1,3,3-pentafluoropropane | HCFC-225aa | 128903-21-9 nih.gov |

Future Research Directions and Unaddressed Challenges in Fluorinated Propane Chemistry

Development of Sustainable Synthetic Routes and Novel Fluorination Reagents

A primary challenge in fluorinated propane (B168953) chemistry is the development of environmentally benign and efficient synthetic methods. Traditional fluorination processes often rely on harsh reagents and energy-intensive conditions. Future research is increasingly focused on sustainable alternatives that minimize waste and improve safety.

Key Research Thrusts:

Green Solvents and Catalysts: Investigation into the use of ionic liquids and supercritical fluids as reaction media to replace volatile organic solvents is a priority. Furthermore, the development of recyclable catalysts, including organocatalysts and supported metal catalysts, is crucial for creating circular chemical processes.

Recyclable Materials: The design of fluorinated polymers that can be chemically recycled back to their monomer units represents a significant step towards a circular economy for fluorinated materials. rsc.org

The discovery and application of new fluorinating reagents are central to advancing synthetic capabilities. While reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) have become standard, the quest for reagents with improved selectivity, safety, and cost-effectiveness is ongoing. rsc.org

Table 1: Comparison of Modern Fluorinating Reagents

| Reagent Class | Examples | Key Characteristics | Primary Application |

|---|---|---|---|

| Electrophilic N-F Reagents | Selectfluor®, NFSI | Bench-stable, crystalline solids; versatile reactivity. | Selective fluorination of a wide range of nucleophilic substrates. mdpi.comrsc.org |

| Nucleophilic Reagents | (Diethylamino)sulfur trifluoride (DAST), Deoxofluor® | Effective for converting hydroxyl groups to fluorides; can be hazardous. rsc.orgresearchgate.net | Deoxyfluorination of alcohols. researchgate.net |

| Hypervalent Iodine Reagents | Fluoro-λ3-iodanes | Enables complex cascade reactions involving fluorination. mdpi.com | Synthesis of challenging α-fluoro ketones. mdpi.com |

In-depth Mechanistic Studies of Complex Atmospheric and Chemical Transformations

Understanding the complete lifecycle of fluorinated propanes in the environment is critical. For hydrochlorofluorocarbons (HCFCs) like the isomers of dichloropentafluoropropane, the primary atmospheric degradation pathway is initiated by reaction with hydroxyl (OH) radicals in the troposphere. nasa.govnih.gov This process makes them less stable and gives them lower ozone depletion potentials than their chlorofluorocarbon (CFC) predecessors. noaa.gov

However, significant questions remain regarding the intermediate species and final products of these atmospheric transformations. The oxidation of HCFCs can lead to a variety of chlorine- and fluorine-containing products, such as carbonyl halides, aldehydes, and acids. noaa.gov A major uncertainty lies in the detailed mechanisms of halogenated alkoxy radical reactions, which dictate the final product distribution under atmospheric conditions. noaa.gov In-depth laboratory studies, supported by computational modeling, are required to fully elucidate these complex reaction networks and accurately assess the environmental impact of these compounds and their degradation products.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern chemical synthesis, and its role in fluorinated propane chemistry is expanding. A key challenge is the selective activation of strong carbon-hydrogen (C-H) bonds to introduce fluorine atoms without disrupting the rest of the molecule.

Emerging Catalytic Strategies:

C-H Activation/Fluorination: Research into transition-metal catalysts, such as those based on manganese, palladium, and copper, has shown promise for the direct fluorination of C-H bonds. rsc.org These methods offer a more direct and atom-economical route to fluorinated molecules compared to traditional multi-step syntheses.

Propane Dehydrogenation (PDH) Catalysts: While not a fluorination reaction, the development of highly selective catalysts for converting propane to propylene (B89431) is a related and vital area of propane chemistry. Innovations with non-toxic, earth-abundant materials like boron nitride wisc.edu or highly stable platinum-tin nanoparticles aiche.orgosti.gov showcase the drive towards more sustainable and efficient catalytic systems that could inspire new approaches in fluorination. Recent work has also highlighted zirconium combined with silicon nitride as a faster, less toxic, and more energy-efficient catalyst for this conversion. azom.com

Biocatalysis: The use of engineered enzymes to perform selective fluorination is a burgeoning field. Biocatalysis offers the potential for unparalleled stereoselectivity under mild, aqueous conditions, providing a green alternative to traditional chemical methods. wpmucdn.com

The overarching goal is to develop catalytic systems that are not only highly active and selective but also robust, reusable, and based on abundant, non-toxic elements.

Advanced Analytical Methodologies for Trace Detection and Isomer Speciation

As regulations become stricter and the need for accurate environmental monitoring grows, the demand for highly sensitive and specific analytical techniques intensifies. Detecting fluorinated propanes and their isomers at trace levels in complex matrices like air, water, and biological tissues presents a significant analytical challenge.

Current state-of-the-art methods rely heavily on chromatography coupled with mass spectrometry (e.g., GC-MS, LC-MS/MS). nih.gov However, future research must address several key areas:

Isomer-Specific Analysis: Manufacturing processes can produce a mixture of isomers (e.g., HCFC-225ca and HCFC-225cb). semanticscholar.org These isomers can have different physical properties, atmospheric lifetimes, and toxicities. Developing robust analytical methods capable of separating and quantifying individual isomers is crucial for accurate source tracking and risk assessment. nih.govresearchgate.net

Total Organic Fluorine (TOF) Analysis: Techniques like combustion ion chromatography (CIC) are being developed to measure the total amount of organic fluorine in a sample. nih.gov This approach helps to identify gaps between the quantity of known, targeted fluorinated compounds and the total fluorine present, pointing to the existence of unknown or "suspect" fluorinated substances. acs.orgresearchgate.net

Field-Deployable Sensors: There is a need for portable, real-time sensors for monitoring fluorinated gases in industrial and environmental settings, moving beyond lab-based analysis.

Computational Design and Prediction of Next-Generation Fluorinated Compounds with Desired Properties

Computational chemistry has become an indispensable tool in modern materials science. By using quantum mechanical calculations and machine learning models, researchers can predict the properties of molecules before they are ever synthesized in a lab. nih.govemerginginvestigators.org This in silico approach is crucial for accelerating the design of next-generation fluorinated compounds.

Future applications in fluorinated propane chemistry include:

Property Prediction: Developing accurate models to predict key properties such as boiling point, vapor pressure, atmospheric lifetime, global warming potential, and toxicity based solely on molecular structure. acs.orgmdpi.com

Rational Design: Using computational screening to identify new fluorinated propane derivatives with optimal performance as refrigerants, solvents, or chemical intermediates, while minimizing environmental impact. researchgate.neteurekalert.org

Mechanism Elucidation: Modeling reaction pathways to understand catalytic mechanisms and atmospheric degradation processes at a molecular level, guiding the development of more efficient catalysts and more environmentally benign compounds.

The integration of computational design with automated synthesis and high-throughput screening represents a powerful paradigm for the rapid discovery and optimization of new fluorinated materials tailored for specific applications. eurekalert.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1,2-dichloro-1,1,2,3,3-pentafluoropropane, and how do reaction conditions influence yield?

- Methodology : Fluorination of chlorinated precursors (e.g., 1,1,1,3,3-pentachloropropane) using liquid-phase HF with catalysts like SbCl₅ or Cr₂O₃ is a common route. Reaction temperature (120–150°C), HF stoichiometry, and catalyst loading must be optimized to minimize byproducts (e.g., unsaturated fluorocarbons) . Gas chromatography-mass spectrometry (GC-MS) and ¹⁹F NMR are critical for tracking intermediates and final purity.

Q. Which analytical techniques are most reliable for characterizing structural isomers of dichloropentafluoropropane?

- Methodology : High-resolution GC paired with electron capture detection (ECD) distinguishes isomers based on retention times. For structural confirmation, use ¹⁹F NMR to resolve chemical shifts of chlorine and fluorine atoms in different positions (e.g., 1,2-dichloro vs. 1,3-dichloro isomers) . Cross-validate with computational modeling (DFT calculations) to predict spectral patterns.

Q. How can researchers assess the compound’s environmental persistence in laboratory settings?

- Methodology : Conduct aerobic/anaerobic biodegradation assays using OECD 301/302 guidelines. Monitor degradation via headspace GC for volatile byproducts (e.g., CO₂, Cl⁻ ions). Hydrolysis studies at varying pH (4–9) and temperatures (20–50°C) reveal stability trends. Compare half-lives to regulatory thresholds (e.g., REACH criteria) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of chlorofluorocarbon (CFC) byproducts during synthesis?

- Methodology : Use isotopic labeling (e.g., ¹⁸O in HF) to trace reaction pathways. Kinetic studies under controlled conditions reveal whether byproducts arise from incomplete fluorination or radical-mediated side reactions. Computational models (e.g., transition state theory) predict activation barriers for competing pathways .

Q. How do substituent positions (chlorine vs. fluorine) influence the compound’s photolytic degradation in the atmosphere?

- Methodology : Simulate UV photolysis in smog chambers (λ = 254–310 nm). Track radical intermediates (Cl·, F·) via laser-induced fluorescence (LIF). Compare quantum yields with analogous compounds (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane) to isolate positional effects .

Q. What are the challenges in detecting trace isomers of dichloropentafluoropropane in environmental matrices?

- Methodology : Develop solid-phase microextraction (SPME) protocols for water/soil samples. Use tandem MS (MS/MS) with negative chemical ionization to enhance sensitivity. Address matrix interferences (e.g., co-eluting perfluorinated compounds) via isotopic dilution or dual-column confirmation .

Q. How can factorial design optimize catalytic systems for selective fluorination?

- Methodology : Apply 2³ factorial experiments varying catalyst type (SbCl₅ vs. Cr₂O₃), temperature, and HF ratio. Response surface methodology (RSM) identifies interactions affecting selectivity. Characterize catalyst surfaces pre/post-reaction via XPS to correlate activity with oxidation states .

Regulatory & Safety Considerations

Q. What regulatory frameworks govern the handling and disposal of dichloropentafluoropropane in academic labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.